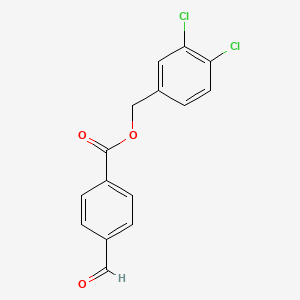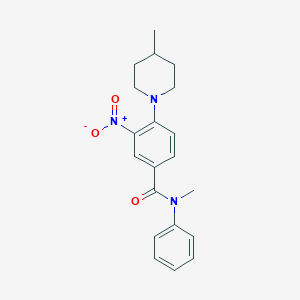![molecular formula C22H29ClN2O2 B4141624 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4141624.png)
2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide
Vue d'ensemble
Description
2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide, also known as ACPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACPA belongs to the class of compounds known as cannabinoid receptor agonists and has been shown to selectively activate the CB1 receptor.
Mécanisme D'action
2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide selectively activates the CB1 receptor, which is one of the two main cannabinoid receptors found in the human body. The CB1 receptor is primarily located in the central nervous system and is involved in the regulation of various physiological processes such as pain, appetite, and mood. 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has been shown to have a high affinity for the CB1 receptor and can activate it with greater potency than other cannabinoid receptor agonists.
Biochemical and Physiological Effects
2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of inflammatory and neuropathic pain. 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In addition, 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has been shown to reduce food intake and body weight in animal models of obesity and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide in lab experiments is its high selectivity for the CB1 receptor. This allows researchers to study the specific effects of CB1 receptor activation without the potential confounding effects of activating other receptors. 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide is also relatively stable and can be easily synthesized in large quantities.
One limitation of using 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide in lab experiments is its limited solubility in water. This can make it difficult to administer to animals and can limit its use in certain experimental designs. In addition, the effects of 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide may vary depending on the species and strain of animal used in experiments.
Orientations Futures
There are several potential future directions for research on 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide. One area of interest is the potential use of 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide in the treatment of addiction and withdrawal symptoms. 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has been shown to reduce the rewarding effects of drugs of abuse in animal models, suggesting that it may have potential as a treatment for addiction.
Another area of interest is the potential use of 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, suggesting that it may have potential as a treatment for other neurodegenerative diseases.
Finally, there is interest in developing more selective and potent CB1 receptor agonists based on the structure of 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide. These compounds may have improved therapeutic potential and fewer side effects than currently available treatments.
Conclusion
In conclusion, 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It selectively activates the CB1 receptor and has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has potential applications in the treatment of obesity, diabetes, addiction, and neurodegenerative diseases. While there are limitations to its use in lab experiments, 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide remains an important tool for studying the effects of CB1 receptor activation and developing new treatments for a variety of medical conditions.
Applications De Recherche Scientifique
2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has also been investigated for its potential use in the treatment of obesity, diabetes, and metabolic disorders. In addition, 2-(1-adamantyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide has been studied for its potential use in the treatment of addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
2-(1-adamantyl)-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O2/c23-19-10-18(1-2-20(19)25-3-5-27-6-4-25)24-21(26)14-22-11-15-7-16(12-22)9-17(8-15)13-22/h1-2,10,15-17H,3-9,11-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDSLJVEFSKSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanol](/img/structure/B4141545.png)
![ethyl 6-methyl-4-(2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4141554.png)
![4',4',6'-trimethyl-2,3,4,9-tetrahydro-4'H-spiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4141561.png)
![2-(1,3-benzodioxol-5-ylmethyl)-7-bromo-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141569.png)
![4-(3-hydroxy-7,7-dimethyl-5-oxo-2-phenyl-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)-2-methoxyphenyl acetate](/img/structure/B4141575.png)

![N-[2-(methylthio)ethyl]-3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4141587.png)
![{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4141588.png)

![2,4-dichloro-N-(4-{[(4-nitrophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4141611.png)
![2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]acetamide](/img/structure/B4141612.png)
![N-{[4-allyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4141619.png)
![N-{[4-allyl-5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide](/img/structure/B4141620.png)
![methyl 2-({[(4-methyl-5-{2-methyl-1-[(3-methylbenzoyl)amino]propyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4141628.png)